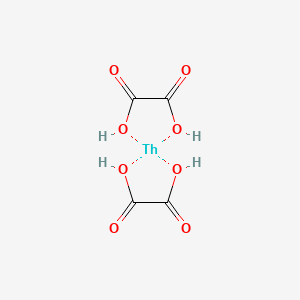
Thorium oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thorium oxalate is a useful research compound. Its molecular formula is C4H4O8Th and its molecular weight is 412.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112248. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nuclear Fuel Technology
1.1 Hydrothermal Conversion to Thorium Dioxide
One of the primary applications of thorium oxalate is its conversion to thorium dioxide (ThO2) through hydrothermal processes. This conversion is significant for developing advanced nuclear fuels. ThO2 exhibits several advantages over uranium dioxide (UO2), including higher thermal conductivity and a greater melting point, making it a desirable alternative for nuclear reactors. The hydrothermal treatment allows for controlled crystallization, leading to high-purity ThO2 with minimal impurities .
Case Study: Hydrothermal Conversion Parameters
A study investigated the hydrothermal conversion of this compound at various temperatures and pH levels. The results indicated that optimal conditions for producing high-quality ThO2 involved maintaining a temperature above 220°C and adjusting pH values above 1. The residual carbon content in the resulting ThO2 was found to be around 0.36 wt.% .
| Parameter | Optimal Value |
|---|---|
| Temperature | > 220°C |
| pH | > 1 |
| Residual Carbon | ~0.36 wt.% |
Environmental Remediation
2.1 Co-precipitation of Heavy Metals
This compound has been studied for its ability to co-precipitate heavy metals such as plutonium and americium from aqueous solutions. This application is crucial in environmental remediation efforts, particularly in nuclear waste management. The co-precipitation process utilizes this compound's high affinity for these actinides, effectively removing them from contaminated water sources .
Case Study: Heavy Metal Removal Efficiency
A technical report detailed the effectiveness of this compound in removing plutonium and americium from supernatants generated during plutonium processing. The study demonstrated that this compound could selectively precipitate these heavy metals with high efficiency, indicating its potential utility in nuclear waste treatment facilities .
Analytical Chemistry
3.1 Solubility Studies
This compound's solubility characteristics have been extensively studied to understand its behavior in various chemical environments. These studies are essential for developing analytical methods for detecting thorium and other actinides in environmental samples .
Case Study: Solubility Measurement Techniques
Research conducted at the Savannah River Laboratory measured the solubility of this compound across different concentrations of oxalic acid and nitric acid. The findings revealed distinct morphological differences between oxalate-lean and oxalate-rich precipitates, providing insights into precipitation theories applicable to actinide chemistry .
| Concentration Range (M) | Morphological Characteristics |
|---|---|
| 0.001 - 10 | Variations in particle size and shape |
Propriétés
Numéro CAS |
2040-52-0 |
|---|---|
Formule moléculaire |
C4H4O8Th |
Poids moléculaire |
412.11 g/mol |
Nom IUPAC |
oxalic acid;thorium |
InChI |
InChI=1S/2C2H2O4.Th/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6); |
Clé InChI |
MVVXFNGAKVVFBW-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Th] |
SMILES canonique |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Th] |
Key on ui other cas no. |
2040-52-0 |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















